molecular formula C22H22N4OS2 B2419550 N-(1-cyanocyclohexyl)-2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylpropanamide CAS No. 852829-34-6

N-(1-cyanocyclohexyl)-2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylpropanamide

Cat. No. B2419550
CAS RN: 852829-34-6
M. Wt: 422.57
InChI Key: LMDBCXHNNQJNIS-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylpropanamide, also known as CTQ, is a novel small molecule compound that has shown promising results in scientific research. CTQ is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Synthesis and Reactivity

N-(1-cyanocyclohexyl)-2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylpropanamide is a compound of interest in synthetic organic chemistry, particularly in the synthesis and functionalization of heterocyclic compounds. Research has shown its utility in the synthesis of complex molecules through reactions such as alkylation, cycloaddition, and Pictet-Spengler cyclization. For instance, it has been used in the preparation of isoquinolin-3-yl sulfides and thieno[2,3-c]isoquinolines via selective alkylation reactions (Dyachenko & Vovk, 2012). Additionally, its reactivity with hydrogen sulfide to form propane-bis(thioamide), a precursor for thiazoles and tetrahydroisoquinoline derivatives, highlights its versatility in heterocyclic synthesis (Dyachenko & Vovk, 2013).

Antimicrobial and Anticancer Applications

Compounds derived from N-(1-cyanocyclohexyl)-2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylpropanamide have shown promising biological activities. Studies have reported the synthesis of quinazoline and quinoline derivatives with significant antimicrobial and anticancer properties. For example, derivatives have been evaluated for antibacterial and antifungal activities, showing potent action against various strains of microorganisms, which suggests their potential as lead compounds for the development of new antimicrobial agents (Hafez, Alshammari, & El-Gazzar, 2015). Moreover, some compounds have demonstrated significant anticancer activity, particularly against colorectal cancer cell lines, indicating their potential in cancer therapy (Nowak et al., 2015).

Kinase Inhibition

Further extending its therapeutic potential, derivatives of N-(1-cyanocyclohexyl)-2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylpropanamide have been explored for their kinase inhibition properties. Studies have shown that certain derivatives display inhibitory activity against protein kinases, which are key regulators of cell function and are involved in the progression of various diseases, including cancer. These findings highlight the compound's relevance in the development of kinase inhibitors for therapeutic applications (Loidreau et al., 2020).

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS2/c1-15(20(27)26-22(14-23)11-5-2-6-12-22)29-21-16-8-3-4-9-17(16)24-19(25-21)18-10-7-13-28-18/h3-4,7-10,13,15H,2,5-6,11-12H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDBCXHNNQJNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)SC2=NC(=NC3=CC=CC=C32)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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